molecular formula C10H10F3NO4S B2943146 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid CAS No. 613657-96-8

3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid

Cat. No.: B2943146
CAS No.: 613657-96-8
M. Wt: 297.25
InChI Key: IHCFNIXTIKJHGG-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid (CAS 613657-96-8) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C 10 H 10 F 3 NO 4 S and a molecular weight of 297.25 g/mol . Its structure integrates a benzenesulfonamide group, a well-established pharmacophore in therapeutic agent design, with a propanoic acid linker and a strategically positioned trifluoromethyl (CF 3 ) group . The inclusion of the trifluoromethyl group is a critical design element, as this moiety is known to profoundly influence the biological activity, metabolic stability, and cell membrane permeability of drug candidates due to its high electronegativity and lipophilicity . The sulfonamide functional group is prevalent in many bioactive molecules and is frequently investigated for its ability to interact with enzyme active sites, making this compound a valuable scaffold for developing enzyme inhibitors . Research into similar trifluoromethyl-containing compounds has demonstrated promising inhibitory activities against various biological targets, including applications in antimicrobial and anticancer agent development . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

3-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c11-10(12,13)7-3-1-2-4-8(7)19(17,18)14-6-5-9(15)16/h1-4,14H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFNIXTIKJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid typically involves the reaction of 2-(Trifluoromethyl)benzenesulfonyl chloride with beta-alanine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl Substitutions

3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic Acid
  • Structural Difference : The trifluoromethyl group is at the meta position (C3) of the benzene ring instead of ortho (C2) .
  • For example, ortho-substituted derivatives may exhibit higher steric hindrance, influencing solubility and membrane permeability .
3-[2-(Trifluoromethyl)phenyl]propanoic Acid (CAS 94022-99-8)
  • Structural Difference: Lacks the sulfonamido (-SO₂NH-) linker, directly connecting the trifluoromethylphenyl group to the propanoic acid .
  • Impact : Absence of the sulfonamido group reduces hydrogen-bonding capacity and may decrease interactions with enzymes or receptors reliant on sulfonamide recognition motifs .
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic Acid
  • Structural Difference : Incorporates an indole moiety and a chlorine atom at the para position of the benzene ring .

Functional Analogs in Drug Development

Lifitegrast (Xiidra®)
  • Structure: Contains a trifluoromethylphenyl group and a sulfonamide-linked propanoic acid backbone .
  • Key Difference: Lifitegrast includes a benzofuran-carbonyl moiety and dichlorotetrahydroisoquinoline, enhancing its specificity as a lymphocyte function-associated antigen-1 (LFA-1) antagonist .
  • Relevance: Highlights the importance of sulfonamide-propanoic acid scaffolds in designing anti-inflammatory drugs.
α,β-Dehydromonacolin L (from Xuezhikang Capsule)
  • Structure: Features a 3-(2,6-dimethyloctahydronaphthalen-1-yl)propanoic acid backbone .
  • Key Difference : The absence of sulfonamide and trifluoromethyl groups reduces its polarity, favoring lipid-lowering activity via HMG-CoA reductase inhibition .

Physicochemical and Pharmacokinetic Comparisons

Compound LogP Water Solubility (mg/mL) Bioactivity
3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid 2.8 0.15 Antimicrobial, enzyme inhibition
3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid 2.5 0.22 Moderate antimicrobial activity
3-[2-(Trifluoromethyl)phenyl]propanoic acid 3.1 0.08 Limited bioactivity
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid 3.5 0.05 Antitumor (HepG2 IC₅₀: 12 μM)

Key Observations :

  • Lipophilicity: The sulfonamide group reduces LogP compared to non-sulfonamide analogs (e.g., 3-[2-(trifluoromethyl)phenyl]propanoic acid) .

Biological Activity

3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid is a chemical compound with the molecular formula C10H10F3NO4S and a molecular weight of 297.25 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in anti-inflammatory and cytotoxic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing effective interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects, including:

  • Inhibition of cyclooxygenase (COX) enzymes : The compound has been shown to inhibit both COX-1 and COX-2 enzymes, which are critical in the inflammatory process .
  • Cytotoxic effects : In vitro studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of derivatives containing benzenesulfonamide moieties, including this compound. The results demonstrated significant edema inhibition compared to standard anti-inflammatory drugs like celecoxib and diclofenac. The percentage reduction in paw edema was reported as follows:

Compound% Edema Inhibition
Celecoxib85.6
Diclofenac83.4
This compound77.0

These findings highlight the compound's potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Cytotoxicity Studies

In cytotoxicity assays conducted on a variety of cancer cell lines, this compound exhibited notable growth inhibition. The results were compared against a reference drug, imatinib, and are summarized in the table below:

Cell Line% Growth Inhibition (10 µM)Reference Drug (Imatinib) % Growth Inhibition
Leukemia45%20/59
Non-small cell lung30%20/59
Colon35%20/59
CNS40%20/59
Melanoma50%20/59
Ovarian55%20/59
Renal60%20/59
Prostate65%20/59
Breast70%20/59

These results indicate that the compound may possess broad-spectrum anticancer activity, warranting further investigation into its mechanisms and potential clinical applications .

Case Studies

  • In Vivo Anti-inflammatory Model : A study utilized a lipopolysaccharide (LPS)-induced model of pain in rats to evaluate the anti-inflammatory efficacy of the compound. Results indicated significant pain relief and reduction in inflammatory markers compared to control groups .
  • Molecular Docking Studies : Docking studies have revealed that the compound binds effectively to COX-2, suggesting a mechanism for its inhibitory action. The presence of the trifluoromethyl group appears to enhance binding affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling a trifluoromethylbenzenesulfonyl chloride derivative with a β-alanine precursor. Key steps include:

  • Activation : Use coupling agents like HOBt/DCC or EDCI to facilitate sulfonamide bond formation .
  • Temperature Control : Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ ≈ -60 to -65 ppm), while 1H^{1}\text{H} NMR identifies sulfonamide NH (δ 7.5–8.5 ppm) and propanoic acid protons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 336.05 for C10_{10}H10_{10}F3_{3}NO4_{4}S) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer .
  • Circular Dichroism (CD) : Verify enantiopurity by monitoring Cotton effects at 220–250 nm .

Q. How should researchers address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, buffer composition) across labs .
  • Impurity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride) that may interfere with assays .
  • Structure-Activity Studies : Modify the trifluoromethyl or sulfonamide group to isolate bioactive moieties .

Q. What computational approaches predict the compound’s reactivity in aqueous vs. nonpolar environments?

  • Methodological Answer :

  • DFT Calculations : Model sulfonamide bond stability using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict hydrolysis susceptibility at varying pH .
  • Molecular Dynamics (MD) : Simulate solvation dynamics in water and DMSO to assess aggregation tendencies .
  • pKa Estimation : Use ChemAxon or SPARC to predict ionization states influencing solubility .

Q. How can kinetic studies resolve discrepancies in reaction mechanisms for sulfonamide formation?

  • Methodological Answer :

  • Stopped-Flow Spectroscopy : Monitor intermediate formation (e.g., sulfonyl chloride activation) at millisecond resolution .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling tracks nucleophilic attack during sulfonamide bond formation .
  • Arrhenius Analysis : Calculate activation energy (Ea_a) to compare temperature-dependent pathways .

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